molecular formula C22H20F3N5O3S B2622363 2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1359313-21-5

2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2622363
CAS No.: 1359313-21-5
M. Wt: 491.49
InChI Key: XVJZFJYEIIUURI-UHFFFAOYSA-N
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Description

2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C22H20F3N5O3S and its molecular weight is 491.49. The purity is usually 95%.
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Biological Activity

The compound 2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide belongs to a class of heterocyclic compounds known for their diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Background

The structure of the compound indicates it is a derivative of pyrazolo[4,3-d]pyrimidine, which has been recognized for its potential as a scaffold in drug discovery due to its ability to mimic purine structures and interact with various biological targets. The incorporation of different substituents, such as the trifluoromethylphenyl group and the furan moiety, enhances its pharmacological properties.

Anticancer Activity

Research has demonstrated that pyrazolo[4,3-d]pyrimidine derivatives exhibit significant anticancer properties through mechanisms such as kinase inhibition and induction of apoptosis. For instance:

  • A recent study found that certain pyrazolo[4,3-d]pyrimidines showed potent inhibitory activity against epidermal growth factor receptor (EGFR) tyrosine kinase, with IC50 values as low as 0.016 µM for some derivatives .
  • Another investigation reported that compounds derived from this class induced cell cycle arrest at the S and G2/M phases and increased the pro-apoptotic BAX/Bcl-2 ratio significantly, indicating their potential as effective anticancer agents .

Antimicrobial Activity

Beyond anticancer effects, these compounds have also been evaluated for antimicrobial properties:

  • A study highlighted the antibacterial activity of pyrazolo[3,4-d]pyrimidines against Staphylococcus aureus and Escherichia coli, suggesting their potential application in treating infections in cancer patients undergoing chemotherapy .
  • The mechanism of action appears to involve inhibition of bacterial protein kinases, which could lead to dual therapeutic effects against both cancer and bacterial infections .

Other Biological Activities

In addition to anticancer and antimicrobial effects, pyrazolo[4,3-d]pyrimidine derivatives have shown promise in other therapeutic areas:

  • Anti-inflammatory Activity : Some derivatives have been reported to possess anti-inflammatory properties through the inhibition of specific pathways involved in inflammation .
  • Hypoxia-Inducible Factor Inhibition : Certain compounds have demonstrated the ability to inhibit hypoxia-inducible factor prolyl hydroxylase domain (HIF-PHD), which can enhance erythropoietin production and may be beneficial in treating renal anemia .

Case Study 1: Anticancer Efficacy

In a study evaluating a series of pyrazolo[4,3-d]pyrimidine derivatives against various cancer cell lines (NCI 60 panel), two compounds exhibited remarkable cytotoxicity with GI50 values ranging from 0.018 to 9.98 µM. These compounds were further analyzed for their effects on P-glycoprotein expression and showed significant inhibitory activity, suggesting their potential in overcoming drug resistance in cancer therapy .

Case Study 2: Antimicrobial Potential

A library of pyrazolo[3,4-d]pyrimidines was tested against clinically relevant bacterial strains. Compounds demonstrated significant antibacterial activity when used in combination with traditional antibiotics like ampicillin and kanamycin. This suggests that these derivatives could enhance the efficacy of existing treatments for bacterial infections in immunocompromised patients .

Table 1: Summary of Biological Activities

CompoundActivity TypeTarget/MechanismIC50/Effect
Compound 12bAnticancerEGFR Tyrosine Kinase0.016 µM
Compound 19AntimicrobialStaphylococcus aureusSignificant inhibition
Compound 13Anti-inflammatoryInhibition of inflammatory pathwaysNot specified
Compound 8HIF-PHD InhibitionErythropoietin production enhancementInduced high serum EPO levels

Table 2: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineGI50 Value (µM)
Compound AA5490.018
Compound BHCT-1169.98

Properties

IUPAC Name

2-[1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3N5O3S/c1-3-30-19-18(13(2)28-30)27-21(29(20(19)32)11-14-7-6-10-33-14)34-12-17(31)26-16-9-5-4-8-15(16)22(23,24)25/h4-10H,3,11-12H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJZFJYEIIUURI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CO3)SCC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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